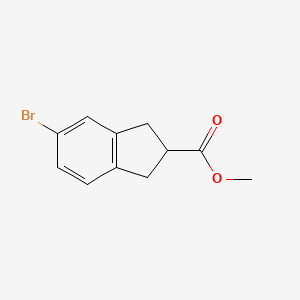

methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Vue d'ensemble

Description

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom at the 5-position of the indene ring and a carboxylate ester group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate typically involves the bromination of 2,3-dihydro-1H-indene-2-carboxylate followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding indene derivative.

Oxidation Reactions: The indene ring can be oxidized to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical.

Major Products

Substitution: Products include azido, thiol, or alkoxy derivatives of the indene ring.

Reduction: The major product is the de-brominated indene carboxylate.

Oxidation: Products can include carboxylic acids or ketones, depending on the reaction conditions.

Applications De Recherche Scientifique

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mécanisme D'action

The mechanism of action of methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and the carboxylate ester group play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-chloro-2,3-dihydro-1H-indene-2-carboxylate

- Methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

- Methyl 5-iodo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications.

Activité Biologique

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, supported by comprehensive data tables and findings from diverse sources.

Synthesis

The synthesis of this compound typically involves bromination of the indene derivative followed by esterification. The compound can be derived from commercially available starting materials, making it accessible for further research.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antitumor Activity : Compounds in the indene family have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been noted to suppress signaling pathways involved in tumor growth and metastasis.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory responses, which is crucial in treating chronic inflammatory diseases.

Antitumor Activity

A study highlighted the efficacy of related indene compounds in inhibiting DDR1 (Discoidin Domain Receptor 1), which plays a significant role in cancer progression. This compound may exhibit similar properties due to its structural resemblance to other active compounds.

| Compound | Kd Value (nM) | IC50 Value (nM) | Effect on Cancer Cell Migration |

|---|---|---|---|

| 7f | 5.9 | 14.9 | Significant inhibition |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Research on related compounds indicates that this compound may possess antimicrobial properties. The following table summarizes findings from various studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Pseudomonas aeruginosa | TBD |

Case Studies

- Study on Cancer Cell Lines : A study investigated the effects of various indene derivatives on pancreatic cancer cell lines. The results demonstrated that certain analogs could inhibit DDR1-mediated pathways, leading to reduced cell migration and invasion.

- Antimicrobial Testing : In another study, methyl 5-bromo derivatives were tested against common pathogens. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents.

Propriétés

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPHEQMSWZSACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.